ethyl 4-(2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C22H26N6O3S and its molecular weight is 454.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 4-(2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which is known for its diverse biological activities, particularly in oncology and virology. This article explores the biological activities of this compound, focusing on its anticancer properties, antiviral efficacy, and potential mechanisms of action.
Overview of Pyrazolo[3,4-d]pyrimidine Derivatives
Pyrazolo[3,4-d]pyrimidine derivatives have been extensively studied for their pharmacological potential. They exhibit a range of biological activities including:
- Anticancer : Inhibition of tumor cell proliferation.
- Antiviral : Efficacy against various viruses.
- Anti-inflammatory : Reduction of inflammatory responses.
- CNS-modulating : Effects on central nervous system functions.
Anticancer Activity
Recent studies have demonstrated that compounds with the pyrazolo[3,4-d]pyrimidine scaffold possess significant anticancer properties. For instance:
- Cell Line Studies : The compound exhibited high inhibitory activity against several cancer cell lines. Notably, it showed an IC50 value of 2.24 µM against A549 lung cancer cells, outperforming doxorubicin (IC50 = 9.20 µM) as a control .
- Apoptosis Induction : Flow cytometric analysis indicated that the compound could induce apoptosis in A549 cells at low micromolar concentrations (2.0–4.0 µM), with a sub-G1 peak representing apoptotic cells ranging from 25.1% to 41.0% compared to 5.1% for control .
Table 1: Anticancer Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung) | 2.24 | Apoptosis induction |
HepG2 (Liver) | TBD | TBD |
MCF-7 (Breast) | TBD | TBD |
PC-3 (Prostate) | TBD | TBD |
Antiviral Activity
The pyrazolo[3,4-d]pyrimidine derivatives have also shown promise as antiviral agents:
- Mechanism : These compounds can inhibit viral replication by targeting specific viral enzymes or pathways. For example, certain derivatives have demonstrated efficacy against herpes simplex virus type-1 (HSV-1), with significant reductions in plaque formation observed in vitro .
Table 2: Antiviral Efficacy of Pyrazolo[3,4-d]pyrimidine Derivatives
Virus | Compound Tested | EC50 (µM) | Effectiveness |
---|---|---|---|
HSV-1 | Pyrazole derivative | TBD | Significant reduction |
HIV | Various derivatives | TBD | High selectivity index |
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : Many pyrazolo[3,4-d]pyrimidines act as inhibitors of key enzymes involved in cancer cell proliferation and viral replication.
- Cell Cycle Arrest : The compound may induce cell cycle arrest at specific phases, leading to reduced cell proliferation.
Case Studies and Research Findings
Several studies have evaluated the biological activity of pyrazolo[3,4-d]pyrimidine derivatives:
- EGFR-TK Inhibition : New derivatives have been synthesized and tested for their ability to inhibit EGFR tyrosine kinase activity. Compounds exhibited IC50 values as low as 0.034 µM against this target, indicating potent anticancer properties .
- Broad-Spectrum Cytotoxicity : A series of compounds were evaluated against the NCI 60 cancer cell line panel with GI50 values ranging from 0.018 to 9.98 µM, showcasing their potential as broad-spectrum anticancer agents .
特性
IUPAC Name |
ethyl 4-[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O3S/c1-4-31-22(30)27-9-7-26(8-10-27)19(29)13-32-21-17-12-25-28(20(17)23-14-24-21)18-6-5-15(2)11-16(18)3/h5-6,11-12,14H,4,7-10,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJZZMWDDHIYGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC=NC3=C2C=NN3C4=C(C=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。